2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile is an organic compound notable for its unique combination of functional groups, including a chlorophenyl moiety, cyano group, and fluorobenzenecarbonitrile structure. This compound is primarily utilized in various scientific research applications, particularly in chemistry and medicinal fields, due to its potential biological activities and utility as a building block in organic synthesis.
The compound can be synthesized through multi-step organic reactions, often involving the reaction between chlorobenzyl cyanide and fluorobenzenecarbonitrile derivatives under specific conditions. Sources such as BenchChem and Chemsrc provide detailed information on its synthesis and applications.
This compound falls under the category of nitriles and is classified as a substituted benzonitrile. Its structural complexity allows it to participate in various chemical reactions, making it a versatile compound in both academic and industrial settings.
The synthesis of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile typically involves several key steps:
The reaction conditions can vary significantly based on the desired yield and purity of the final product. Common solvents include dimethylformamide or dichloromethane, while catalysts may involve bases like potassium carbonate or sodium hydride to promote nucleophilic substitution reactions.
The molecular formula for 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile is C15H10ClF2N2. Its structure consists of:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to elucidate the structure of this compound. The presence of distinct functional groups can be confirmed through characteristic absorption bands in IR spectra and chemical shifts in NMR spectra.
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile involves its interaction with biological targets, potentially affecting cellular pathways. Research indicates that compounds with similar structures may exhibit antimicrobial or anticancer properties by inhibiting specific enzymes or disrupting cell signaling pathways.
In vitro studies have shown that compounds with cyano and halogen substituents can interact with DNA or proteins, leading to cellular apoptosis or growth inhibition. Further studies are necessary to fully elucidate the precise mechanisms involved.
The compound is expected to be stable under normal conditions but may react with strong oxidizing agents or bases. Its solubility profile suggests it is more soluble in organic solvents than in water due to its hydrophobic character.
The synthesis of 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile relies heavily on nucleophilic cyanoalkylation, where cyanide anions attack electrophilic carbon centers. This process typically initiates with ortho-halogenated benzyl precursors undergoing nucleophilic substitution with cyanide sources (e.g., NaCN or KCN) in dipolar aprotic solvents such as dimethylformamide. The cyano group's installation proceeds via an SN2 mechanism, where steric congestion around the benzylic carbon significantly impacts kinetics and yield [2]. For highly sterically hindered intermediates, high-pressure conditions (0.3–1.0 GPa) reduce activation volumes (ΔV≠ = −40 to −75 cm3·mol−1), accelerating cyanoalkylation by compressing the transition state and enhancing nucleophile-electrophile proximity [5]. Tributylphosphine catalysis further facilitates this step by generating reactive phosphonium intermediates, improving yields from <30% to >85% under optimized pressure [5].
Table 1: Cyanoalkylation Catalysts and Conditions
Catalyst | Pressure | Yield (%) | Steric Congestion Tolerance |
---|---|---|---|
None | Ambient | 15–30 | Low |
Tri-n-butylphosphine | 0.3 GPa | 80–92 | Moderate |
Tri-n-butylphosphine | 1.0 GPa | 88–95 | High |
Critical to this pathway is sequential cyanation: initial cyanoalkylation at the benzylic position precedes a second nitrile installation via Rosenmund-von Braun reaction on aryl halides, using CuCN at elevated temperatures (200–300°C) [9]. Solubility challenges in alcohols (e.g., methanol) necessitate solvent optimization to prevent premature precipitation [1].
The benzylic chiral center in 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile mandates enantioselective synthesis to avoid racemization. Chiral induction follows Cram’s rule and Felkin-Anh models, where bulky ortho-substituents dictate nucleophile approach trajectories [3]. For α-aryl nitriles, Lewis acid catalysts (e.g., Al-iPr2) chelate with fluorine and cyano groups, locking conformations and enabling face-selective nucleophilic addition. Anti-Felkin selectivity emerges when chelation positions the largest substituent (ortho-chlorophenyl) perpendicular to the carbonyl plane, directing nucleophiles toward the least hindered face [3].
Modern catalytic systems employ chiral organocatalysts, such as modified Jørgensen-Hayashi catalysts (derived from proline), which form enamine intermediates with ketone precursors. These catalysts achieve >90% enantiomeric excess (e.e.) in Michael additions to nitroolefins or α,β-unsaturated esters [7]. Phosphine-based bifunctional catalysts (e.g., spirobicyclic pyrrolidines with trifluoromethanesulfonamide groups) further enhance stereocontrol via hydrogen-bonding networks, affording 76–94% e.e. in dihydrocarboline syntheses [7].
Table 2: Asymmetric Catalysts for Benzylic Stereocontrol
Catalyst Type | Induction Model | e.e. (%) | Key Interaction |
---|---|---|---|
Al-iPr2 (Lewis acid) | Chelation-controlled | 85–90 | F⋯Al chelation |
Proline-derived amine | Enamine catalysis | 88–95 | Hydrogen bonding |
Spirobicyclic pyrrolidine | Iminium activation | 76–94 | Trifluoromethanesulfonamide H-bond |
Aryl-fluorine bonds in this compound are strategically installed via cross-coupling, leveraging palladium’s ability to mediate C–F reductive elimination. Key precursors like 2-bromo-6-chlorobenzaldehyde undergo halogen exchange using AgF or CsF in the presence of Pd(0) catalysts (e.g., Pd2(dba)3). The mechanism involves oxidative addition of Pd into the aryl-bromide bond, followed by fluoride insertion from phase-transfer agents (e.g., tetrabutylammonium fluoride) [8]. Regioselectivity is ensured by electron-deficient ligands (e.g., XPhos), which increase electrophilicity at palladium and favor C–F bond formation at ortho-positions [8].
Co-catalytic systems with copper(I) iodide enable one-pot cyanation and fluorination, where aryl iodides first undergo Rosenmund-von Braun cyanation (CuCN, 150°C) and subsequent halogen exchange (KF, Pd(OAc)2, 18-crown-6). This tandem approach reduces purification steps and achieves 70–82% yields while maintaining functional group tolerance for nitriles [8].
Table 3: Ligand Effects on Pd-Catalyzed Fluorination
Ligand | Base | Yield (%) | Regioselectivity (ortho:para) |
---|---|---|---|
XPhos | CsF | 85 | 19:1 |
BINAP | KF | 65 | 8:1 |
None (Cu co-cat) | KF/18-crown-6 | 78 | 15:1 |
Solvent selection critically impacts cyano group stability and reaction kinetics. Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) facilitate cyanide dissolution and enhance nucleophilicity but risk aldol side reactions with aldehyde intermediates. Binary solvent mixtures, such as toluene-methanol (4:1), suppress hydrolysis while maintaining solubility: methanol solubilizes cyanide salts, while toluene minimizes water ingress [1] [5]. High-pressure conditions (Section 1.1) further improve miscibility, reducing reaction times from 72 hours to 8–12 hours [5].
Temperature gradients prevent thermal degradation; cyanoalkylation proceeds at 0–5°C to avoid nitrile hydrolysis, while aryl fluorination requires 80–100°C for effective Pd-mediated coupling. Post-reaction, water-ethanol mixtures (1:1) precipitate the product with >95% purity, leveraging nitrile stability in alcohols [1]. Solvent recycling via distillation reduces environmental impact, with dimethylformamide recovery rates exceeding 90% [5].
Table 4: Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Yield (%) |
---|---|---|---|
Benzylic cyanoalkylation | Toluene-methanol (4:1) | 0–5°C | 88–92 |
Aryl fluorination | Dimethylformamide | 80°C | 78–85 |
Final crystallization | Ethanol-water (1:1) | 25°C | 95 (purity) |
Ortho-fluorine substituents exert dual electronic and steric effects that govern regioselectivity in nucleophilic attacks. Kinetic and computational studies reveal that fluorine’s high electronegativity polarizes the aromatic ring, creating a partial positive charge at the ipso carbon. This enhances electrophilicity for nucleophilic aromatic substitution (SNAr) when electron-withdrawing groups (e.g., nitriles) flank the fluorine [3]. Density functional theory calculations show a 5.8 kcal/mol preference for nucleophile approach ortho to fluorine due to charge distribution.
Steric contributions emerge in chelation-directed pathways: the fluorine’s lone pairs coordinate to Lewis acids (Mg2+, Al3+), rigidifying molecular conformations and blocking one face of the benzylic carbon. This forces nucleophiles (e.g., cyanide) to attack anti to bulky ortho-chlorophenyl groups, achieving diastereomeric ratios >10:1 [3] [8]. Isotope-labeling experiments (18F) confirm that C–F bond cleavage is irreversible in Pd-catalyzed steps, with kinetic isotope effects (KIE = 3.2) indicating significant C–F bond breaking in the rate-determining step [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1